N-(2,2-dichlorovinyl)benzamide
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Overview
Description
N-(2,2-Dichlorovinyl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a 2,2-dichlorovinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dichlorovinyl)benzamide can be achieved through the dehydrochlorination of N-(2,2,2-trichloroethyl)benzamide. This reaction typically involves the use of a base, such as sodium hydroxide, in an organic solvent like dichloromethane . The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar dehydrochlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-Dichlorovinyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The dichlorovinyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Cycloaddition Reactions: The compound can undergo [4+1] cycloaddition reactions with phosphonates to form phosphoranes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Cycloaddition: Reagents like trimethylsilyl chloride (Me3SiCl) and chlorine gas (Cl2) are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Cycloaddition Reactions: The major products are phosphoranes, which can further undergo transformations based on the nature of the substituents.
Scientific Research Applications
N-(2,2-Dichlorovinyl)benzamide has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of novel anticancer agents.
Mechanism of Action
The mechanism by which N-(2,2-dichlorovinyl)benzamide exerts its effects involves interactions with specific molecular targets. For instance, in enzyme inhibition studies, the compound binds to the active site of the enzyme, blocking its activity. The dichlorovinyl group plays a crucial role in these interactions by forming covalent bonds with nucleophilic residues in the enzyme’s active site .
Comparison with Similar Compounds
4-Bromo-N-(2,2-dichloroethenyl)benzamide: This compound has a similar structure but with a bromine atom on the benzene ring.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another related compound with additional chlorine atoms on the benzene ring.
Uniqueness: N-(2,2-Dichlorovinyl)benzamide is unique due to its specific dichlorovinyl group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in synthetic chemistry and as a potential lead compound in drug discovery.
Properties
IUPAC Name |
N-(2,2-dichloroethenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-8(11)6-12-9(13)7-4-2-1-3-5-7/h1-6H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHFIGBUDFKPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC=C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366665 |
Source
|
Record name | N-(2,2-dichlorovinyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29431-43-4 |
Source
|
Record name | N-(2,2-dichlorovinyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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